molecular formula C19H18ClN B14303837 N-Methyl-N,N-diphenylanilinium chloride CAS No. 112003-21-1

N-Methyl-N,N-diphenylanilinium chloride

Cat. No.: B14303837
CAS No.: 112003-21-1
M. Wt: 295.8 g/mol
InChI Key: OGGXBSGFTTXROS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N,N-diphenylanilinium chloride is a chemical compound known for its unique structure and properties. It belongs to the class of quaternary ammonium salts, which are compounds containing a positively charged nitrogen atom bonded to four organic groups. This compound is particularly interesting due to its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,N-diphenylanilinium chloride typically involves the alkylation of N,N-diphenylaniline with methyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

N,N-diphenylaniline+methyl chlorideN-Methyl-N,N-diphenylanilinium chloride\text{N,N-diphenylaniline} + \text{methyl chloride} \rightarrow \text{this compound} N,N-diphenylaniline+methyl chloride→N-Methyl-N,N-diphenylanilinium chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are carefully controlled to maintain the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent amine.

    Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed.

Major Products Formed

    Oxidation: N-Methyl-N,N-diphenylanilinium N-oxide

    Reduction: N,N-diphenylaniline

    Substitution: N-Methyl-N,N-diphenylanilinium iodide (when using KI)

Scientific Research Applications

N-Methyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The positively charged nitrogen atom allows the compound to interact with negatively charged components of cell membranes, altering their permeability and function. This property makes it useful in drug delivery and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaniline
  • N,N-Diphenylmethylamine
  • N-Methyl-N,N-diphenylamine

Uniqueness

N-Methyl-N,N-diphenylanilinium chloride is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its similar compounds, it has a permanent positive charge, making it highly soluble in water and effective in phase transfer catalysis.

Properties

CAS No.

112003-21-1

Molecular Formula

C19H18ClN

Molecular Weight

295.8 g/mol

IUPAC Name

methyl(triphenyl)azanium;chloride

InChI

InChI=1S/C19H18N.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

OGGXBSGFTTXROS-UHFFFAOYSA-M

Canonical SMILES

C[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.